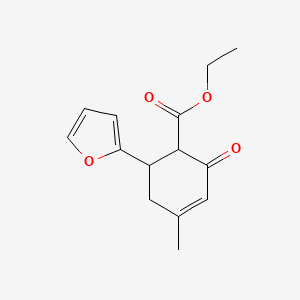
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate is an organic compound that features a furan ring, a cyclohexene ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate can be achieved through several synthetic routes. One common method involves the reaction of furan derivatives with cyclohexene derivatives under specific conditions. For instance, the reaction of dimethylsulfonium acylmethylides with dialkyl acetylenedicarboxylates can yield polysubstituted furans, which can then be further modified to obtain the desired compound .
Industrial Production Methods
Industrial production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through techniques like distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The cyclohexene ring can be reduced to form a cyclohexane derivative.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different ester derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield.
Major Products
The major products formed from these reactions include furan-2,5-dicarboxylic acid, cyclohexane derivatives, and various ester derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of polymers and other materials with specific properties
Mechanism of Action
The mechanism by which ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate exerts its effects involves interactions with specific molecular targets. The furan ring can interact with enzymes and receptors, influencing various biochemical pathways. The ester group can undergo hydrolysis, releasing active metabolites that further interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-(furan-2-yl)propionate: Another furan derivative with similar structural features.
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxylate: A compound with a furan ring and a pyrazole moiety.
Uniqueness
Ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate is unique due to its combination of a furan ring, a cyclohexene ring, and an ester group. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
893768-97-3 |
|---|---|
Molecular Formula |
C14H16O4 |
Molecular Weight |
248.27 g/mol |
IUPAC Name |
ethyl 6-(furan-2-yl)-4-methyl-2-oxocyclohex-3-ene-1-carboxylate |
InChI |
InChI=1S/C14H16O4/c1-3-17-14(16)13-10(12-5-4-6-18-12)7-9(2)8-11(13)15/h4-6,8,10,13H,3,7H2,1-2H3 |
InChI Key |
IJRVWWYLIACIIA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(CC(=CC1=O)C)C2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[Ethyl(dimethyl)silyl]-1,2,3,4,5,6-hexahydroazocine](/img/structure/B14176057.png)

![1-(2-Ethoxyethyl)-4-[2-(4-methoxyphenyl)ethyl]piperazine](/img/structure/B14176073.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14176086.png)
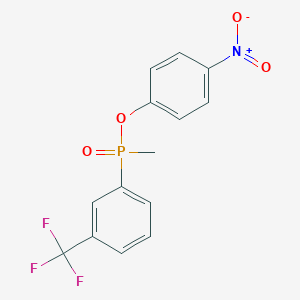
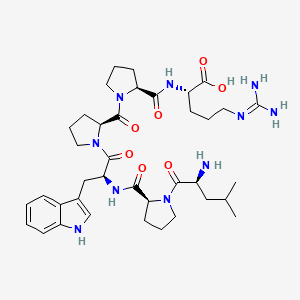
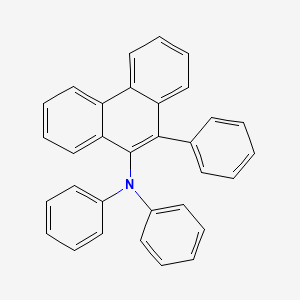
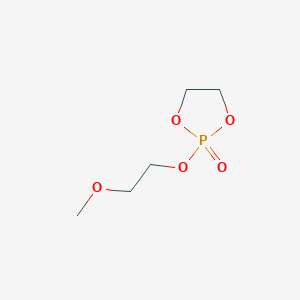
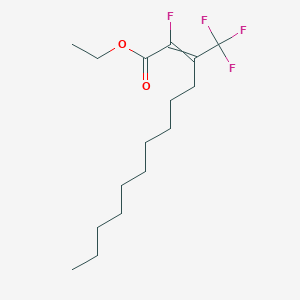

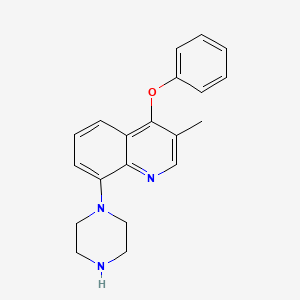

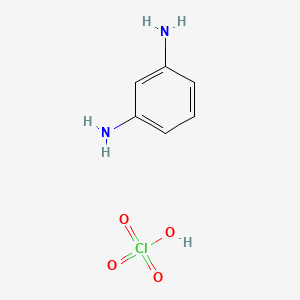
![3,6-Dichloro-4-{4-[2-(2-nitrophenoxy)ethyl]piperazin-1-yl}pyridazine](/img/structure/B14176154.png)
